molecular formula C22H14ClF3N4O2 B11687888 N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

Cat. No.: B11687888
M. Wt: 458.8 g/mol
InChI Key: FFXXYEOELLYQRG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a trifluoromethyl group, a chloro-hydroxyphenyl group, and a benzo[h]pyrazolo[5,1-b]quinazoline core, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[h]pyrazolo[5,1-b]quinazoline core, followed by the introduction of the trifluoromethyl group and the chloro-hydroxyphenyl group. Common reagents used in these reactions include trifluoromethylating agents, chlorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chloro and hydroxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The chloro-hydroxyphenyl group may contribute to binding affinity and specificity towards certain enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide
  • N-(5-chloro-2-hydroxyphenyl)-7-(methyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide
  • N-(5-chloro-2-hydroxyphenyl)-7-(ethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

Uniqueness

The presence of the trifluoromethyl group in this compound distinguishes it from similar compounds. This group imparts unique physicochemical properties, such as increased metabolic stability and enhanced biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H14ClF3N4O2

Molecular Weight

458.8 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide

InChI

InChI=1S/C22H14ClF3N4O2/c23-12-6-8-17(31)15(9-12)27-21(32)16-10-18-28-19-13-4-2-1-3-11(13)5-7-14(19)20(22(24,25)26)30(18)29-16/h1-4,6,8-10,31H,5,7H2,(H,27,32)

InChI Key

FFXXYEOELLYQRG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N3C(=CC(=N3)C(=O)NC4=C(C=CC(=C4)Cl)O)N=C2C5=CC=CC=C51)C(F)(F)F

Origin of Product

United States

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